Cholinesterase Dual Inhibition: 5-Pyridin-3-yl-1,3,4-oxadiazole Scaffold Surpasses FDA-Approved Rivastigmine at Nanomolar Concentrations
A series of compounds built on the 5-pyridin-3-yl-1,3,4-oxadiazole scaffold were evaluated for dual AChE/BuChE inhibition. The lead compound 5e achieved IC₅₀ values of 50.87 nM against AChE and 4.77 nM against BuChE, surpassing rivastigmine—the only FDA-approved dual AChE/BuChE inhibitor—within the same study [1]. This nanomolar potency is directly attributable to the pyridin-3-yl attachment geometry, which enables productive π–π stacking and hydrogen-bonding interactions within the cholinergic binding pockets [1].
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | Compound 5e: AChE IC₅₀ = 50.87 nM; BuChE IC₅₀ = 4.77 nM |
| Comparator Or Baseline | Rivastigmine (FDA-approved dual AChE/BuChE inhibitor) |
| Quantified Difference | Compound 5e surpassed rivastigmine on both targets in the same assay panel (exact rivastigmine values reported within the study) |
| Conditions | In vitro enzyme inhibition assay; 5-pyridin-3-yl-1,3,4-oxadiazole scaffold series |
Why This Matters
The pyridin-3-yl oxadiazole core enables dual nanomolar cholinesterase inhibition exceeding the clinical gold standard, making it a privileged scaffold for neurodegenerative disease programs where procurement of the 2-pyridyl or 4-pyridyl isomer would fail to recapitulate this binding mode.
- [1] Elghazawy, N.H.; Zaafar, D.; Hassan, R.R.; Mahmoud, M.Y.; Bedda, L.; Bakr, A.F.; Arafa, R.K. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chem. Neurosci. 2022, 13 (8), 1187–1205. View Source
